Arginyl-Histidine

Description

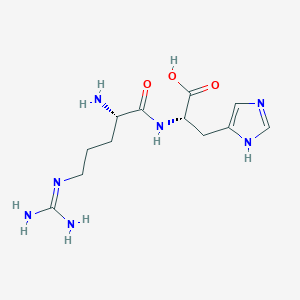

Structure

2D Structure

3D Structure

Properties

CAS No. |

155114-05-9 |

|---|---|

Molecular Formula |

C12H21N7O3 |

Molecular Weight |

311.34 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C12H21N7O3/c13-8(2-1-3-17-12(14)15)10(20)19-9(11(21)22)4-7-5-16-6-18-7/h5-6,8-9H,1-4,13H2,(H,16,18)(H,19,20)(H,21,22)(H4,14,15,17)/t8-,9-/m0/s1 |

InChI Key |

BNODVYXZAAXSHW-IUCAKERBSA-N |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N |

physical_description |

Solid |

Origin of Product |

United States |

Synthetic Methodologies for Arginyl Histidine and Analogs

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-Phase Peptide Synthesis (SPPS) has become the predominant method for synthesizing peptides due to its efficiency, ease of automation, and the ability to produce long peptide chains with high purity. The synthesis is carried out on a solid support, typically a resin, which allows for the easy removal of excess reagents and byproducts by simple filtration and washing.

Fmoc-Based Chemistry for Arginyl-Histidine Synthesis

The most widely used strategy in modern SPPS is the fluorenylmethoxycarbonyl (Fmoc) based approach. In this method, the α-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group. The synthesis of a peptide, such as one containing this compound, typically begins with an amino acid C-terminally attached to a solid support. For a peptide with alternating histidine and arginine residues, the synthesis can be initiated with H-Arg(Pbf)-2-chlorotrityl resin. mdpi.com

The synthesis cycle involves two key steps:

Fmoc Deprotection: The N-terminal Fmoc group is removed using a mild base, commonly a solution of 20% piperidine in a solvent like N,N-dimethylformamide (DMF). mdpi.com This exposes a free amino group for the next coupling step.

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed amino group. Common activating reagents include uronium/aminium salts like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), which are used in conjunction with a base such as N,N-diisopropylethylamine (DIPEA). mdpi.com

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail containing trifluoroacetic acid (TFA).

Optimization of Side-Chain Protection Strategies for Arginine and Histidine

The reactive side chains of arginine and histidine necessitate the use of protecting groups to prevent unwanted side reactions during synthesis.

For Arginine , the guanidinium (B1211019) group is highly nucleophilic and requires robust protection. In Fmoc-based SPPS, the most common protecting group is the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. mdpi.com The Pbf group is sufficiently stable to the basic conditions of Fmoc removal but is readily cleaved by the final TFA treatment.

For Histidine , the imidazole (B134444) side chain presents a significant challenge as it can be acylated and is prone to racemization during the coupling step. nih.gov The trityl (Trt) group is a widely used protecting group for the histidine imidazole nitrogen. mdpi.comnih.gov While effective, the use of Fmoc-His(Trt)-OH can still lead to some degree of racemization, especially with prolonged pre-activation times. nih.gov To mitigate this, alternative protecting groups and optimized coupling conditions are continually being explored. A minimal protection strategy, where the side chains of arginine and histidine are left unprotected, has also been investigated to improve the atom economy and sustainability of SPPS. researchgate.net

| Amino Acid | Common Side-Chain Protecting Group in Fmoc SPPS | Key Considerations |

| Arginine | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Provides good protection of the guanidinium group and is cleaved by TFA. |

| Histidine | Trt (Trityl) | Protects the imidazole ring from side reactions but can be associated with racemization. |

Application of Green Solvents in this compound SPPS

Traditionally, SPPS has relied on hazardous solvents such as DMF, N-methylpyrrolidone (NMP), and dichloromethane (DCM). lu.se These solvents raise environmental and safety concerns, driving the search for greener alternatives. The principles of green chemistry aim to reduce waste and the use of hazardous substances. advancedchemtech.com In the context of SPPS, this involves exploring more benign solvents that can still effectively swell the resin and dissolve the reagents.

Several "greener" solvents have been investigated as potential replacements for DMF. These include N-butylpyrrolidinone (NBP), 2-methyltetrahydrofuran (2-Me-THF), and ethyl acetate (EtOAc). lu.se Studies have shown that solvents like NBP can perform better than DMF in terms of yield and purity for the synthesis of some peptides. lu.se The successful application of these green solvents in the synthesis of this compound containing peptides depends on their ability to facilitate efficient coupling and deprotection steps while maintaining the integrity of the growing peptide chain. The move towards green solvents is a critical step in making peptide synthesis more sustainable. researchgate.netnih.gov

Solution-Phase Synthetic Strategies

Solution-phase peptide synthesis predates SPPS and remains a valuable technique, particularly for the large-scale production of short peptides and for the synthesis of peptide fragments that can be later joined together. In this approach, all reactions are carried out in a homogeneous solution, and the product is isolated and purified after each step.

The synthesis of this compound in solution would involve a series of protection, activation, coupling, and deprotection steps:

Protection: The amino group of arginine would be protected with a group like benzyloxycarbonyl (Z) or tert-butyloxycarbonyl (Boc), which are commonly used in solution-phase synthesis. peptide.comekb.eg The side chains of both arginine and histidine would also require protection. For instance, the guanidinium group of arginine could be protected with a nitro or tosyl group, and the imidazole ring of histidine with a dinitrophenyl (Dnp) or tosyl group. ekb.eg The carboxyl group of histidine would typically be protected as an ester, for example, a methyl or benzyl ester.

Activation and Coupling: The free carboxyl group of the protected arginine would be activated using a coupling reagent. A wide array of coupling reagents are available, including carbodiimides (like DCC or DIC) often in combination with an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and racemization. The activated arginine is then reacted with the protected histidine ester to form the dipeptide.

Deprotection: Finally, all protecting groups are removed in a specific order to yield the final this compound dipeptide. The choice of protecting groups is crucial and must be "orthogonal," meaning that one type of protecting group can be removed without affecting the others.

While solution-phase synthesis can be more labor-intensive and time-consuming for long peptides compared to SPPS, it offers advantages in terms of scalability and the ability to purify intermediates, which can lead to a very pure final product.

Biosynthesis and Isolation of Natural this compound Containing Peptides

Nature has its own sophisticated machinery for producing peptides. While the ribosomal synthesis of proteins is well-understood, some organisms also produce peptides through non-ribosomal pathways. A notable example of a naturally occurring peptide containing this compound is a poly(this compound) produced by a fungus.

Fungal Poly(this compound) Production

Researchers have discovered that the ergot fungus Verticillium kibiense secretes a novel antimicrobial polypeptide composed of repeating this compound units. creative-peptides.com This poly(this compound) was identified through a screening method designed to find microorganisms that produce charged polypeptides. creative-peptides.com

Mass spectrometry and peptide sequencing revealed that the polypeptide is a linear chain with repeating units of this compound, most commonly with five repeats, but also found with four or six. creative-peptides.com This peptide exhibits broad-spectrum antimicrobial activity against various bacteria and fungi. creative-peptides.com

A particularly interesting finding is that the histidine residues in the fungal poly(this compound) are in the D-enantiomeric form. researchgate.netresearchgate.netscribd.com This is a significant discovery as D-amino acids are less common in biologically produced peptides. The presence of D-histidine confers resistance to enzymatic degradation by peptidases, which prolongs the peptide's lifespan and enhances its antimicrobial activity compared to a chemically synthesized version containing only L-amino acids. researchgate.netresearchgate.net The isolation of this unique peptide from Verticillium kibiense highlights the potential of microorganisms as a source of novel bioactive compounds.

Stereochemical Peculiarities and Impact of D-Histidine Inclusion

The stereochemistry of the constituent amino acids in this compound and its analogs is a critical determinant of their biological activity and stability. The inclusion of non-proteinogenic D-amino acids, specifically D-Histidine, introduces significant stereochemical peculiarities that profoundly impact the peptide's properties, most notably its resistance to enzymatic degradation.

Research into antimicrobial peptides has revealed that nature utilizes D-amino acids to enhance peptide longevity and efficacy. A key example is the antimicrobial peptide poly(this compound) secreted by the ergot fungus Verticillium kibiense. Analysis of this naturally occurring peptide revealed that it contains D-Histidine residues. nih.gov This discovery prompted comparative studies between the fungal peptide and chemically synthesized versions to understand the impact of this stereochemical variation.

While comprehensive studies on all possible stereoisomers of the simple this compound dipeptide are not extensively detailed, research on analogous dipeptides provides insight into the importance of stereochemistry. For instance, studies on stereoisomeric dipeptides containing Arginine and Tyrosine (Arg-Tyr and Tyr-Arg) have shown that the biological effects and the kinetic parameters of enzyme-catalyzed hydrolysis are substantially different depending on the configuration of the amino acid residues. elsevierpure.com This principle underscores that the specific spatial arrangement of side chains in diastereomers like L-Arg-D-His versus L-Arg-L-His dictates how they interact with biological targets and enzymes.

The synthesis of peptides containing D-amino acids presents unique challenges and opportunities. While nearly all dipeptides can be made through chemical synthesis, it often requires multi-step reactions involving protection, condensation, and deprotection steps. nih.gov Enzymatic methods can offer simpler, one-pot procedures, but there are fewer established methods for synthesizing D-amino acid-containing dipeptides due to the high stereospecificity of many enzymes. nih.govelsevierpure.com However, novel chemoenzymatic systems are being developed to produce various D-amino acid-containing dipeptides (LD, DL, and DD), which are expected to be valuable functional compounds for pharmaceuticals and food additives due to novel effects not observed with their LL-counterparts. elsevierpure.com

Research Findings on D-Histidine Inclusion in Poly(this compound)

The following table summarizes the key findings from the comparative study of fungal and synthetic poly(this compound) peptides.

| Peptide Variant | Histidine Stereochemistry | Source | Key Finding |

| Fungal poly(this compound) | Contains D-Histidine | Verticillium kibiense | Higher antimicrobial activity compared to the synthetic L-L peptide. nih.gov |

| Synthetic poly(L-arginyl-L-histidine) | L-Histidine only | Chemical Synthesis | Readily degraded during incubation with Salmonella typhimurium. nih.gov |

| Synthetic poly(L-arginyl-D-histidine) | D-Histidine only | Chemical Synthesis | Showed resistance to degradation, mimicking the stability of the natural fungal peptide. nih.gov |

Theoretical Impact of Stereoisomers on Biological Activity

Based on principles observed in analogous dipeptides elsevierpure.com, the different stereoisomers of this compound would be expected to exhibit distinct biological profiles. The table below outlines the theoretical variations.

| Dipeptide Stereoisomer | Chirality | Expected Interaction with Chiral Molecules (e.g., Enzymes) |

| L-Arginyl-L-Histidine | (S, S) | Standard substrate for proteases specific to L-amino acids. |

| L-Arginyl-D-Histidine | (S, R) | Generally resistant to standard proteases, leading to increased biological stability. nih.govnih.gov |

| D-Arginyl-L-Histidine | (R, S) | Expected to be resistant to standard proteases due to the D-Arginine at the N-terminus. |

| D-Arginyl-D-Histidine | (R, R) | Enantiomer of the natural L-L form; expected to be highly resistant to enzymatic degradation. |

Advanced Biochemical Roles and Mechanisms of Action of Arginyl Histidine Structures

Antimicrobial Mechanisms of Poly(Arginyl-Histidine)

Poly(this compound) exhibits its antimicrobial effects through a multi-faceted approach primarily targeting the integrity and function of microbial cell membranes. This mechanism is largely dictated by the peptide's physicochemical properties, including its structure, charge, and the specific characteristics of its constituent amino acids.

The antimicrobial action of poly(this compound) and related cationic peptides is initiated by their interaction with the microbial cell membrane. The net positive charge of these peptides facilitates a strong electrostatic attraction to the negatively charged components of bacterial membranes, such as phospholipids, teichoic acids in Gram-positive bacteria, and lipopolysaccharides (LPS) in Gram-negative bacteria acs.org. This initial binding is a critical step that concentrates the peptide on the cell surface.

The stereochemistry of the amino acid residues within poly(this compound) plays a crucial role in its stability and biological activity. Naturally occurring peptides are composed of L-amino acids, making them susceptible to degradation by proteases, which are typically specific for L-isomers nih.govarmra.com. The incorporation of D-amino acids can significantly enhance a peptide's resistance to enzymatic hydrolysis nih.gov.

A notable example is the antimicrobial poly(this compound) secreted by the ergot fungus Verticillium kibiense, which has been found to contain D-histidine residues acs.orgnih.gov. Research has demonstrated that a synthetic version of this peptide, poly(L-arginyl-D-histidine), is significantly more resistant to degradation in bacterial cultures compared to its all-L-amino acid counterpart, poly(L-arginyl-L-histidine) acs.orgnih.gov. This increased stability prolongs the peptide's presence and, consequently, enhances its antimicrobial efficacy acs.orgnih.gov.

The improved antimicrobial activity of the D-histidine-containing peptide is not uniform across all microbial species. For instance, poly(L-arginyl-D-histidine) shows notably greater activity against Salmonella typhimurium, Candida albicans, and Saccharomyces cerevisiae when compared to poly(L-arginyl-L-histidine) nih.gov. However, against other bacteria like Escherichia coli and Pseudomonas aeruginosa, both forms exhibit similar levels of activity nih.gov. This suggests that the advantage conferred by D-histidine's enzymatic resistance is more pronounced against certain microorganisms nih.gov. The inclusion of D-amino acids is a recognized strategy for improving the stability and therapeutic potential of antimicrobial peptides unipd.it.

Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of Poly(this compound) Stereoisomers

| Microorganism | Poly(L-arginyl-D-histidine) MIC (µg/mL) | Poly(L-arginyl-L-histidine) MIC (µg/mL) |

|---|---|---|

| Salmonella typhimurium | 20 | > 40 |

| Escherichia coli | 20 | 20 |

| Pseudomonas aeruginosa | 40 | 40 |

| Bacillus subtilis | 4 | 4 |

| Candida albicans | 20 | > 40 |

| Saccharomyces cerevisiae | 20 | > 40 |

The polycationic nature of poly(this compound) is fundamental to its antimicrobial mechanism nih.gov. The positive charges, primarily contributed by the arginine residues, drive the initial electrostatic attraction to the negatively charged microbial cell surfaces nih.govnih.gov. This interaction is a prerequisite for subsequent membrane disruption nih.gov. The guanidinium (B1211019) group of arginine is particularly adept at binding to the phosphate (B84403) groups present in the lipids of bacterial membranes nih.govnih.gov.

The histidine residues also contribute to the peptide's cationicity, especially in acidic environments nih.govulaval.ca. The imidazole (B134444) ring of histidine has a pKa of approximately 6.0, meaning it becomes protonated and positively charged in environments with a pH at or below this value nih.gov. This pH-dependent charge modulation can enhance the peptide's antimicrobial activity in acidic conditions, which are often characteristic of infection sites ulaval.caacs.org. The increased positive charge at lower pH can lead to stronger binding to bacterial membranes and more effective permeabilization acs.orgulaval.ca.

Therefore, the antimicrobial potency of poly(this compound) is a direct consequence of the electrostatic forces that draw it to the microbial cell. This initial binding event is crucial for the subsequent steps of membrane destabilization and cell death nih.gov. The combination of the consistently positive charge of arginine and the pH-sensitive charge of histidine allows for a robust and adaptable antimicrobial action across different environmental conditions nih.govulaval.ca.

Oxidative Stress Modulation by this compound and Related Peptides

This compound and similar peptides possess the ability to modulate oxidative stress through both direct and indirect mechanisms. This antioxidant capacity is largely attributed to the chemical properties of the histidine and arginine residues.

Peptides containing histidine are known for their antioxidant properties, which include the ability to scavenge free radicals and inhibit lipid peroxidation acs.orgnih.gov. The imidazole ring of histidine is a key functional group in this activity nih.gov. It can act as a proton donor to neutralize free radicals, thereby terminating damaging chain reactions tandfonline.com. Histidine-containing dipeptides have been shown to effectively inhibit the peroxidation of lipids in biological membranes nih.gov.

Arginine also contributes to the antioxidant potential of peptides. Studies have shown that L-arginine possesses free radical scavenging activity nih.gov. The presence of arginine at the C-terminus of a peptide is considered to be favorable for its antioxidant function nih.gov. The mechanisms by which these peptides scavenge radicals can involve hydrogen atom transfer or electron transfer to neutralize reactive oxygen species (ROS) such as hydroxyl radicals and superoxide anions ulaval.ca. While specific quantitative data on the radical scavenging capacity of the this compound dipeptide is not extensively documented, the known antioxidant activities of its constituent amino acids provide a strong basis for its function as a direct free radical scavenger. For instance, dimeric histidine has been shown to be a potent scavenger of free radicals generated by various inducers tandfonline.com.

Beyond direct radical scavenging, this compound and its constituent amino acids can exert antioxidant effects indirectly by modulating the activity of endogenous antioxidant enzymes. Histidine has been shown to play a significant role in upregulating the expression of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) nih.govnih.gov. This regulation is often mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway nih.govnih.gov. Nrf2 is a transcription factor that controls the expression of a wide array of antioxidant and detoxification genes nih.govacs.org. Histidine supplementation has been observed to increase the mRNA levels of Nrf2, leading to enhanced antioxidant capacity nih.gov.

Arginine also contributes to the modulation of antioxidant enzyme activity. Dietary supplementation with arginine has been shown to significantly increase the activity of SOD, catalase, and GPx in various tissues nih.gov. Studies have also indicated a positive association between serum levels of arginine and histidine and the activity of antioxidant enzymes like SOD and glutathione peroxidase cambridge.org. By bolstering the body's own antioxidant defense system, these amino acids and the peptides they form can provide a more sustained and potent protection against oxidative stress. Arginine can also influence redox balance through its role as a precursor to nitric oxide, which has complex roles in cellular signaling and oxidative stress ulaval.ca.

L-Arginine/Nitric Oxide (NO) Pathway in Antioxidant Effects

Direct studies detailing the specific role of the dipeptide this compound in the L-Arginine/Nitric Oxide (NO) pathway and its associated antioxidant effects are not prevalent in the scientific literature. The primary focus of research has been on the free amino acid L-Arginine as the direct substrate for nitric oxide synthase (NOS) enzymes.

L-Arginine is the essential precursor for the synthesis of nitric oxide, a critical signaling molecule involved in vasodilation and various physiological processes. technologynetworks.com The conversion of L-Arginine to NO and L-citrulline is catalyzed by NOS. This pathway is integral to cardiovascular health and also plays a role in mediating oxidative stress. technologynetworks.comresearchgate.net L-Arginine supplementation has been shown to enhance endogenous antioxidant responses by stimulating the synthesis of glutathione (GSH) and activating the Nrf2 pathway, which upregulates antioxidant gene expression. nih.gov Studies in obese women have indicated that both arginine and histidine are negatively associated with markers of inflammation and oxidative stress. cambridge.org

Histidine-containing dipeptides, such as carnosine, are recognized for their antioxidant properties, acting as free-radical scavengers and chelators of divalent metal ions. cambridge.orgnih.gov The imidazole ring of histidine is a key functional group that contributes to these antioxidant and buffering activities. nih.gov While this compound contains both of these crucial residues, further research is required to determine if the dipeptide itself can be utilized by NOS or if it influences the pathway through other direct or indirect mechanisms.

Table 1: Established Roles of Individual Residues in Antioxidant Pathways

| Amino Acid | Role in NO Pathway | General Antioxidant Functions |

|---|---|---|

| L-Arginine | Direct precursor for Nitric Oxide (NO) synthesis by NOS enzymes. technologynetworks.com | Induces antioxidant response via glutathione synthesis and Nrf2 pathway activation. nih.gov |

| L-Histidine | Not a direct substrate. | Imidazole ring provides antioxidant, free-radical scavenging, and metal-chelating properties. cambridge.orgnih.gov |

Enzymatic Activity and Regulation by Arginine and Histidine Residues

The specific modulatory effects of the this compound dipeptide on enzymatic activities are not well-defined. The roles of individual arginine and histidine residues, however, are fundamental to the structure and function of a vast array of enzymes.

Role in Protein Histidine Methylation

Protein methylation is a vital post-translational modification that can occur on histidine, lysine (B10760008), and arginine residues, serving a regulatory function. nih.gov The process of histidine methylation has gained increasing attention with the discovery of specific human histidine methyltransferases like SETD3 and METTL9. nih.gov This modification can alter the structure and physicochemical properties of proteins, thereby affecting their function. nih.gov

Currently, there is no direct evidence to suggest that the dipeptide this compound plays a role in regulating the activity of histidine methyltransferases or demethylases. The regulation of this process is understood to occur at the level of the specific enzymes and the availability of the methyl donor, S-adenosylmethionine (SAM). The presence of histidine residues within a protein's sequence is a prerequisite for this modification, but the influence of external dipeptides like this compound on this process remains an open area for investigation.

Modulation of Serine Protease Activity

The roles of individual histidine and serine residues are critically important in the catalytic mechanism of serine proteases. These enzymes, which include digestive enzymes like trypsin and chymotrypsin, feature a "catalytic triad" in their active site, typically composed of serine, histidine, and aspartate residues. technologynetworks.com In this triad, the histidine residue acts as a general base, accepting a proton from the serine residue to increase its nucleophilicity, which is essential for the cleavage of peptide bonds. technologynetworks.com

There is no documented evidence that the this compound dipeptide modulates the activity of serine proteases. Interestingly, research has shown that a seryl-histidine dipeptide (Ser-His) is the shortest peptide fragment capable of hydrolytic cleavage activity, suggesting it may be a minimalistic analogue or an evolutionary precursor of modern serine proteases. mdpi.com This highlights the inherent catalytic potential of the histidine residue when paired with a nucleophilic residue. However, the influence of an this compound dipeptide as an external modulator on the complex, highly regulated action of a fully formed serine protease has not been established.

Table 2: Summary of Individual Residue Functions in Enzymatic Contexts

| Biochemical Process | Role of Arginine Residue | Role of Histidine Residue |

|---|---|---|

| Protein Methylation | Can be a site for post-translational methylation by protein arginine methyltransferases (PRMTs). | Can be a site for post-translational methylation by protein histidine methyltransferases (HMTs). nih.gov |

| Amino Acid Catabolism | Metabolized via the urea cycle, catalyzed by arginase. youtube.com | Deaminated by histidase as the first step in its major catabolic pathway. wikipedia.org |

| Serine Protease Action | Often serves as a recognition site for cleavage by trypsin-like proteases. | Acts as a general base within the catalytic triad, essential for catalysis. technologynetworks.com |

Interactions of Arginyl Histidine with Metal Ions and Biomolecules

Metal Chelation Properties of Arginyl-Histidine Sequences

The unique composition of this compound, featuring the guanidinium (B1211019) group of arginine and the imidazole (B134444) ring of histidine, confers significant metal-chelating capabilities. The histidine residue, in particular, is a versatile ligand for a variety of divalent transition metal ions. mdpi.com

Peptides containing this compound sequences demonstrate a notable ability to bind with divalent and trivalent metal ions. The imidazole side chain of histidine can coordinate with a wide range of metal ions, including copper (Cu²⁺), zinc (Zn²⁺), nickel (Ni²⁺), cobalt (Co²⁺), iron (Fe²⁺/Fe³⁺), and manganese (Mn²⁺). mdpi.comnih.gov The binding affinity is influenced by factors such as pH, as metal binding requires at least one of the imidazole nitrogen atoms to be deprotonated. mdpi.com

Studies on poly(this compound) have shown that copper and zinc ions specifically interact with the peptide. nih.gov The affinity for Cu²⁺ is particularly strong among the Lewis acids studied in relation to L-histidine. strategian.comresearchgate.net Theoretical studies investigating the affinity of various amino acid side chains for metal cations found an approximate order of Ni²⁺ > Fe³⁺ > Cu²⁺ > Hg²⁺ > Zn²⁺ > Cd²⁺ > Mn²⁺. nih.gov Histidine's capacity to chelate iron is also recognized, potentially enhancing the metal's solubility and bioavailability by forming a histidine-iron complex. nih.gov This interaction is pH-dependent. nih.gov In experiments comparing the leaching effects of different amino acids on cobalt, histidine demonstrated superior performance, particularly at a pH of 11, where its leaching rate exceeded 95%. mdpi.com

| Amino Acid | Optimal pH for Leaching | Leaching Rate at Optimal pH | Leaching Rate at pH 11 |

|---|---|---|---|

| Histidine | 8 | >95% | >95% |

| Lysine (B10760008) | 8 | >95% | >95% |

| Arginine | 8 | >90% | <90% |

| Glycine | 10 | >90% | <90% |

The structural basis for the chelation of metal ions by histidine-containing peptides involves the imidazole ring of the histidine residue. creative-peptides.com Metal ions can coordinate via one or both of the deprotonated nitrogen atoms (Nπ and Nτ) of the imidazole ring. mdpi.com The coordination number and the resulting geometry of the metal-peptide complex are highly dependent on the specific metal ion. mdpi.com For example, Zn²⁺ typically favors a tetrahedral geometry, whereas Ni²⁺ often adopts a square pyramidal or octahedral configuration. mdpi.com

In a poly(this compound) peptide, circular dichroism spectra indicate that the association of Cu²⁺ or Zn²⁺ ions induces the formation of a defined structure, particularly when the molar ratio of the metal ion to the peptide is greater than 2:1 for copper or 1:1 for zinc. nih.gov For cobalt complexes, it has been confirmed that histidine molecules can form a stable complex with cobalt ions through the dual coordination of both the carboxyl (COO⁻) and amino (-NH₂) groups, demonstrating a bifunctional synergistic coordination mechanism. mdpi.com The strongest affinity for L-histidine is exhibited by the Cu²⁺ cation. strategian.comresearchgate.net

The chelation of metal ions can significantly modulate the biological activities of this compound-containing peptides. A notable example is the antimicrobial activity of a poly(this compound) peptide produced by the fungus Verticillium kibiense. nih.gov This peptide is active against a broad range of bacteria and fungi, an activity attributed primarily to the cationic nature of the arginine residues. nih.gov

However, this antimicrobial action is diminished under conditions of high ionic strength, likely due to the disruption of the electrostatic interactions necessary for the peptide to function. nih.gov The specific binding of zinc and copper ions to the histidine residues restores the peptide's antimicrobial activity even in high-salt environments. nih.gov It is suggested that the metal-induced structural formation in the peptide is key to maintaining its function under these conditions. nih.gov The chelatable property of the histidine residues, therefore, reinforces the antimicrobial activity driven by the arginine residues, especially under conditions that would otherwise be inhibitory. nih.gov

Receptor Binding and Protein-Ligand Interactions Involving Arginine and Histidine

Both arginine and histidine play crucial roles in mediating interactions between proteins and other molecules, including receptors and ligands, through various non-covalent forces.

Cation-π interactions are significant non-covalent bonds that occur between a cation and the face of an electron-rich π system, such as an aromatic ring. Both arginine and histidine residues can participate in these interactions. nih.govresearchgate.net

Quantum chemical calculations and analyses of protein-ligand crystal structures reveal that arginine is more frequently involved in cation-π interactions with aromatic ligands than lysine or histidine. nih.govrsc.org The interaction between arginine's guanidinium group and an arene is characterized by a nearly equal mix of electrostatic and dispersion forces. nih.gov This balance makes the arginine-arene interaction less susceptible to weakening by the surrounding dielectric medium of a protein environment, rendering it stronger than the lysine-arene interaction in higher polarity surroundings. nih.gov

While the positively charged, protonated form of histidine can engage in cation-π interactions, it is observed to do so rarely in protein-ligand complexes found in crystal structures. researchgate.net The strength of the interaction is significantly reduced in environments with a high dielectric constant. nih.gov However, a protonated histidine does show a propensity to form like-charged contact pairs with another protonated histidine or with an arginine residue. researchgate.net

The neonatal Fc receptor (FcRn) is critical for regulating the half-lives of Immunoglobulin G (IgG) and albumin. The binding of IgG to FcRn is pH-dependent, occurring at the acidic pH of the endosome (pH ~6.0-6.5) and releasing at the neutral pH of the bloodstream (pH ~7.4). researchgate.netnih.gov The specific residues at key positions in the IgG Fc region significantly influence these binding dynamics.

A comparison of IgG1 and IgG3 subclasses highlights the distinct roles of histidine and arginine. Human IgG1 typically has a histidine at position 435 (H435), while IgG3 has an arginine (R435). researchgate.net The imidazole side chain of histidine has a pKa near physiological pH, meaning it is positively charged at the acidic pH of the endosome, promoting FcRn binding. researchgate.net At neutral pH, it becomes uncharged, facilitating release. researchgate.net In contrast, arginine's guanidinium group is positively charged at both acidic and neutral pH. researchgate.net

This difference leads to distinct FcRn binding profiles:

IgG1 (with Histidine) : Binds well at acidic pH and releases effectively at neutral pH.

IgG3 (with Arginine) : The persistent positive charge of arginine may lead to better binding at neutral pH compared to IgG1, but steric hindrance has also been suggested as a contributing factor. researchgate.net

Biochemical tests confirm these dynamics. Mutating the histidine in IgG1 to an arginine (H435R) conferred IgG3-like characteristics, with improved binding at neutral pH but worse binding at low pH. Conversely, replacing arginine with histidine in IgG3 (R435H) resulted in IgG1-like behavior. researchgate.net This demonstrates that the specific nature of the amino acid—histidine or arginine—at this position is a critical determinant of the pH-dependent binding and release dynamics with FcRn. researchgate.net

| IgG Variant | Residue at Position 435 | Binding at Acidic pH (~6.0) | Binding at Neutral pH (~7.4) |

|---|---|---|---|

| IgG1 | Histidine | Strong | Weak (facilitates release) |

| IgG3 | Arginine | Weaker than IgG1 | Stronger than IgG1 |

| IgG1-H435R Mutant | Arginine | Worse than native IgG1 | Better than native IgG1 |

| IgG3-R435H Mutant | Histidine | Better than native IgG3 | Worse than native IgG3 |

Roles in Viral Glycoprotein-Receptor Interactions (e.g., HCV E1/E2)

The interplay between viral glycoproteins and host cell receptors is a critical step in viral entry, and the specific chemical properties of amino acid residues like arginine and histidine within these proteins can play a pivotal role. In the context of the Hepatitis C Virus (HCV), the envelope glycoproteins E1 and E2 are essential for viral entry into hepatocytes. nih.gov These glycoproteins form a heterodimer on the surface of the virus that mediates attachment to host cell receptors, including CD81. nih.govportlandpress.com

Research has demonstrated that conserved histidine residues within both E1 and E2 are crucial for the proper folding, heterodimerization, and function of the glycoprotein (B1211001) complex. portlandpress.com The protonation of histidine in the acidic environment of the endosome is a key mechanism for activating the membrane fusion function of many viral fusion proteins. portlandpress.com To investigate the specific roles of these residues, site-directed mutagenesis studies have been conducted, often substituting histidine with arginine. Arginine is chosen for these studies as it maintains a bulky side chain but has a significantly higher pKa (12.48) compared to histidine (6.8), allowing for the study of the effects of a positive charge at neutral pH. portlandpress.com

Mutational analysis of conserved histidine residues in HCV glycoproteins E1 and E2 has revealed their distinct and critical roles in viral entry. portlandpress.com For instance, certain mutations of histidine to either alanine (B10760859) or arginine in the E1 glycoprotein (specifically at positions H222, H298, and H352) were found to disrupt the formation of the E1-E2 heterodimer, which consequently reduced viral entry. portlandpress.com Similarly, within the receptor-binding domain of the E2 glycoprotein, the substitution of five out of six conserved histidine residues with either arginine or alanine resulted in improper heterodimerization and/or impaired binding to the CD81 receptor. portlandpress.com

Interestingly, the substitution of histidine with arginine at position 445 (H445R) in the E2 glycoprotein was found to enhance viral entry and cell-cell fusion at both neutral and low pH. portlandpress.com This suggests that the protonation state of this particular histidine residue is a key regulator of the HCV fusion process. portlandpress.com However, this mutation alone was not sufficient to bypass the need for an endosomal activation trigger, indicating a multi-step activation process. portlandpress.com Furthermore, positively charged amino acids, including two histidines and four arginines in conserved motifs of the E2 glycoprotein, have been identified as contributing to the interaction with heparan sulfate, which is an initial attachment factor for HCV on the liver cell surface. nih.gov

Table 1: Effects of Histidine Mutations in HCV E1/E2 Glycoproteins on Viral Function

| Mutation Location | Residue Change | Observed Effect | Reference |

|---|---|---|---|

| E1 (H222) | Histidine to Alanine/Arginine | Disrupted E1-E2 heterodimerization, reduced virus entry | portlandpress.com |

| E1 (H298) | Histidine to Arginine | Disrupted E1-E2 heterodimerization, reduced virus entry | portlandpress.com |

| E1 (H352) | Histidine to Alanine | Disrupted E1-E2 heterodimerization, reduced virus entry | portlandpress.com |

| E2 (Receptor-Binding Domain) | Histidine to Alanine/Arginine | Aberrant heterodimerization and/or CD81 binding | portlandpress.com |

| E2 (H445) | Histidine to Arginine | Enhanced viral entry and cell-cell fusion | portlandpress.com |

| E2 (H691) | Histidine to Alanine/Arginine | Distinct roles in E1-E2 heterodimerization | portlandpress.com |

| E2 (H693) | Histidine to Alanine/Arginine | Distinct roles in virus entry | portlandpress.com |

Mutational Analysis of Arginine/Histidine Residues in Receptor Function (e.g., Insulin (B600854) Receptor)

Mutational analysis of arginine and histidine residues is a powerful tool for elucidating the structure-function relationships of cellular receptors. The insulin receptor, a member of the tyrosine kinase receptor family, provides a clear example of how a single amino acid substitution between arginine and histidine can have profound consequences on receptor biology. The insulin receptor is synthesized as a single polypeptide precursor that undergoes several post-translational modifications, including dimerization, proteolytic cleavage into α and β subunits, and glycosylation, before being transported to the cell surface to bind insulin. nih.gov

A specific mutation, where histidine at position 209 in the α-subunit of the human insulin receptor is replaced by arginine (His209Arg), has been identified in a patient with leprechaunism, a severe insulin resistance syndrome. nih.gov This histidine residue is highly conserved within the cysteine-rich domains of the insulin receptor family, suggesting a critical functional or structural role. nih.gov

When the Arg209 mutant receptor was expressed in NIH-3T3 cells, it was found to severely impair multiple steps in the receptor's post-translational processing. nih.gov The mutation hindered the dimerization of the proreceptor, the proteolytic cleavage into α and β subunits, and the terminal processing of N-linked oligosaccharides. nih.gov These defects in the endoplasmic reticulum and Golgi apparatus led to a significant inhibition of the receptor's transport to the plasma membrane. nih.gov

Despite these processing defects, a small fraction (approximately 10%) of the mutant receptors were successfully transported to the cell surface. nih.gov These cell-surface receptors were found to bind insulin with normal affinity and possessed normal tyrosine kinase activity. nih.gov This indicates that the primary defect caused by the His209Arg mutation is in the intracellular processing and transport of the receptor, rather than its ligand-binding or enzymatic functions once it reaches the cell surface. nih.gov

Table 2: Impact of His209Arg Mutation on Insulin Receptor Processing and Function

| Process | Effect of His209Arg Mutation | Reference |

|---|---|---|

| Dimerization of Proreceptor | Impaired | nih.gov |

| Proteolytic Cleavage | Impaired | nih.gov |

| N-linked Oligosaccharide Processing | Impaired | nih.gov |

| Transport to Plasma Membrane | Markedly Inhibited | nih.gov |

| Insulin Binding Affinity (of cell surface receptors) | Normal | nih.gov |

| Tyrosine Kinase Activity (of cell surface receptors) | Normal | nih.gov |

Rational Design and Engineering of Arginyl Histidine Peptidomimetics

Principles of Peptidomimetic Design Incorporating Arginine and Histidine

The design of peptidomimetics containing arginine and histidine is guided by several key principles that leverage the distinct properties of these amino acids. Arginine's guanidinium (B1211019) group provides a dispersed positive charge and the capacity for multiple hydrogen bonds, which is crucial for interacting with negatively charged biological targets like bacterial membranes. nih.gov Histidine's imidazole (B134444) side chain, with a pKa near physiological pH, allows it to act as a proton donor or acceptor, contributing to pH-sensitive interactions and endosomal escape mechanisms. frontiersin.orgwikipedia.org

Key design principles include:

Amphipathicity : Creating molecules with distinct hydrophobic and hydrophilic domains is a fundamental principle. nih.gov Arginine and histidine contribute to the hydrophilic, cationic face, while hydrophobic residues are incorporated to facilitate membrane interaction. nih.gov

Cationicity : The positive charge, primarily contributed by arginine and to a lesser extent histidine, is critical for the initial electrostatic attraction to negatively charged cell membranes, such as those of bacteria. nih.govnih.gov The guanidinium group of arginine is particularly effective in forming strong interactions with phosphate (B84403) groups on bacterial membranes. researchgate.net

Structural Scaffolding : Replacing the peptide backbone with more stable chemical structures to resist proteolytic degradation is a core concept of peptidomimetics. mdpi.com These scaffolds are then decorated with arginine and histidine side chains, or their mimics, to retain biological activity.

Conformational Constraint : Introducing conformational rigidity can lock the peptidomimetic into its bioactive conformation, enhancing binding affinity and selectivity for its target. mdpi.com This can be achieved through cyclization or the incorporation of specific structural elements. nih.gov

The overarching goal is to mimic the spatial arrangement and functionality of the arginine and histidine side chains from a parent peptide while improving upon its drug-like properties.

Strategies for Modulating Activity through Arginine and Histidine Substitution

Strategic substitution of arginine and histidine residues is a powerful tool to fine-tune the biological activity of peptidomimetics. The specific placement and ratio of these amino acids can dramatically influence efficacy and selectivity.

In the design of antimicrobial agents, arginine is often considered superior to histidine or lysine (B10760008) in conferring potent activity due to the strong membrane interactions of its guanidinium group. researchgate.net However, strategic substitutions with histidine can modulate the therapeutic index by fine-tuning the balance between antimicrobial efficacy and toxicity. nih.gov

pH-Sensitivity : The incorporation of histidine can render the antimicrobial activity pH-dependent. At the slightly acidic pH often found at sites of infection or within bacterial biofilms, the protonation of histidine's imidazole ring increases the peptide's positive charge, thereby enhancing its antimicrobial effect.

Structure-Activity Relationship Studies : Systematic substitution of arginine with histidine at different positions in a peptide sequence allows researchers to map the contribution of each residue to antimicrobial activity. For example, in one study, replacing the N-terminal arginine of an arginine-rich peptide with histidine only slightly reduced activity against S. aureus, whereas replacements at other positions had a more significant negative impact. researchgate.net

| Peptide Template | Substitution Strategy | Observed Effect | Reference |

| Chensinin-1 | Replacement of glycines with leucines to increase hydrophobicity | 5- to 30-fold increase in antimicrobial activity against Gram-positive bacteria. | nih.gov |

| (RRWWRWWRR) | Substitution of arginine with histidine | Low effect on antimicrobial efficacy, but reduced cytotoxic and hemolytic activity. | nih.gov |

| Brevinin-1pl | Substitution with histidine | Potent antifungal activity with concurrently lowered hemolysis. | nih.gov |

In the context of enzyme inhibition, the principles of ligand-based design are applied to create peptidomimetics that can effectively block the active site of a target enzyme. Arginine and histidine are valuable in this regard due to their ability to mimic key interactions of natural substrates or inhibitors.

Mimicking Transition States : The guanidinium group of arginine can mimic the charge distribution of tetrahedral intermediates in enzymatic reactions, making it a common feature in transition-state analog inhibitors.

Chelating Metal Ions : The imidazole side chain of histidine is a well-known ligand for metal ions. wikipedia.org This property is exploited in the design of inhibitors for metalloenzymes, where the histidine mimic coordinates with a catalytic metal ion (e.g., zinc) in the enzyme's active site, rendering it inactive.

Targeting Specific Interactions : In a rational design strategy targeting the interaction between CTLA-4 and B7-1, a docking simulation indicated that an arginine side chain could form stronger interactions with the target protein compared to histidine. nih.gov This led to the design of a small molecule peptidomimetic with significantly improved inhibitory activity. nih.gov

Development of Arginyl-Histidine Scaffolds for Advanced Applications

The unique properties of arginine and histidine have led to their incorporation into scaffolds designed for sophisticated biomedical applications beyond direct therapeutic action, such as advanced delivery systems.

Peptides rich in arginine and histidine can function as cell-penetrating peptides (CPPs), capable of traversing cellular membranes and delivering conjugated cargo molecules into cells. nih.govnih.gov

Mechanism of Action : The positively charged arginine residues initiate contact with the negatively charged cell surface. nih.gov The subsequent internalization process is enhanced by histidine, which facilitates endosomal escape. As the endosome acidifies, the protonation of histidine residues can lead to membrane destabilization and release of the cargo into the cytoplasm. acs.orgmdpi.com

Design of this compound Transporters : Researchers have synthesized linear and cyclic peptides containing alternating arginine and histidine residues. nih.govnih.gov Studies have shown that attaching fatty acyl chains to these peptides can further improve their cell-permeating properties. nih.gov For instance, a C20 fatty acid-conjugated (HR)4 peptide demonstrated enhanced delivery of anticancer drugs like doxorubicin (B1662922) into cancer cells. nih.govdntb.gov.ua

| Peptide Scaffold | Cargo | Key Finding | Reference |

| Cyclic [HR]₄ | Fluorescently-labeled phosphopeptide | Improved delivery by two-fold compared to phosphopeptide alone. | nih.govnih.gov |

| C₂₀-(HR)₄ | Doxorubicin, Epirubicin | Enhanced the antiproliferative ability of the delivered drugs. | nih.govdntb.gov.ua |

| Histidine-containing nona-arginine (B115151) (HR₉) | Quantum dots | Demonstrated to be an efficient, non-toxic drug delivery system. | nih.gov |

The development of safe and effective non-viral vectors for gene therapy is a significant challenge. This compound-based peptides are promising candidates for this purpose, as they can condense and protect nucleic acids (like DNA and siRNA) and facilitate their delivery into cells. nih.govacs.org

Computational and Theoretical Studies of Arginyl Histidine Systems

Molecular Dynamics Simulations of Arginyl-Histidine Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations provide a detailed view of the conformational dynamics and intermolecular interactions of peptides in a simulated environment, typically in the presence of a solvent like water.

Simulations of histidine-based dipeptides in aqueous solution have shown that the protonated side chain of histidine can form contact pairs with the side chain of arginine. This interaction is of comparable strength to the pairing observed between two arginine residues. The simulations reveal a preference for roughly parallel or weakly tilted geometries between the imidazole (B134444) ring of histidine and the guanidinium (B1211019) group of arginine, although the distribution of orientations and distances is broader compared to histidine-histidine interactions.

Table 2: Key Findings from Molecular Dynamics Simulations of Histidine-Arginine Interactions in Water

| Interaction Pair | Observation | Preferred Geometry |

| Protonated Histidine - Arginine | Appreciable formation of contact pairs | Roughly parallel or weakly tilted |

Machine Learning Applications in Peptide-Ligand Binding Prediction

Machine learning (ML) has emerged as a powerful tool in computational drug discovery for predicting the binding affinity and interaction sites between peptides and their target proteins or ligands. These methods leverage large datasets of known protein-peptide interactions to train models that can then make predictions for new, uncharacterized systems.

Various ML algorithms, including Support Vector Machines (SVM), Random Forests (RF), and deep learning models like Convolutional Neural Networks (CNNs), are used for this purpose. The general workflow involves:

Feature Extraction: Converting peptide and protein sequences or structures into numerical representations. Features can include physicochemical properties of amino acids, sequence information, and structural data.

Model Training: Using a curated dataset of known binding and non-binding peptide-protein pairs to train the ML model.

Prediction: Applying the trained model to predict the likelihood of binding for new peptide sequences.

While specific ML models trained on datasets containing this compound are not prominently documented in the literature, the general applicability of these methods holds promise for predicting its binding behavior. For instance, the PepBind-SVM model, which uses sequential and physicochemical features, has achieved high accuracy in predicting protein-binding peptides. mdpi.com

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal structure. It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. This analysis provides a graphical representation of intermolecular contacts and a "fingerprint" plot that summarizes the types and relative importance of these interactions.

To perform a Hirshfeld surface analysis on this compound, a crystal structure of the dipeptide would be required. As of now, a publicly available crystal structure specifically for this compound and its corresponding Hirshfeld surface analysis is not readily found in the literature. However, this technique has been successfully applied to the crystal structures of individual amino acids like L-histidine. In the case of L-histidine bis(fluoride) crystals, Hirshfeld surface analysis has been used to identify and characterize the strong hydrogen bonding sites between the protonated histidine molecule and fluoride ions. nih.gov

The analysis typically generates:

d_norm surface: A surface colored to show intermolecular contacts shorter (red), longer (blue), and equal to (white) the van der Waals radii of the interacting atoms.

2D Fingerprint Plot: A plot of the distance from the Hirshfeld surface to the nearest atom inside the surface (d_i) versus the distance to the nearest atom outside the surface (d_e). Different types of interactions (e.g., H...H, O...H, N...H) have characteristic shapes on this plot, allowing for their quantification.

Advanced Analytical Methodologies for Arginyl Histidine Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is an indispensable tool for the analysis of peptides. For a polar, basic dipeptide like Arginyl-Histidine, specific techniques are required to achieve adequate retention and separation from other components in a mixture.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for peptide analysis. Due to the polar nature of this compound, traditional reversed-phase (RP-HPLC) chromatography can be challenging, as the dipeptide may have weak retention on nonpolar C18 stationary phases, eluting very early in the chromatogram. However, RP-HPLC methods can be optimized for such compounds. The use of ion-pairing reagents in the mobile phase can enhance retention and improve peak shape.

Alternatively, methods have been developed for the separation of the constituent amino acids, arginine and histidine, which can be adapted for the dipeptide. For instance, a C18 column can be used with a mobile phase consisting of a buffer like ammonium sulfate and an organic modifier such as acetonitrile. google.com Detection is typically performed using UV absorbance at a low wavelength, such as 205-210 nm, where the peptide bond absorbs light. google.comsielc.com

Table 1: Representative HPLC Parameters for Dipeptide Analysis

| Parameter | Condition | Purpose |

| Stationary Phase | C18 Silica Column (e.g., 4.6 x 250 mm, 5 µm) | Provides a nonpolar surface for separation. |

| Mobile Phase A | Aqueous Buffer (e.g., 0.1% Trifluoroacetic Acid in Water) | Controls pH and provides polarity. |

| Mobile Phase B | Organic Solvent (e.g., 0.1% Trifluoroacetic Acid in Acetonitrile) | Elutes the analyte by increasing solvent strength. |

| Gradient | 5% to 40% Mobile Phase B over 30 minutes | Gradually increases hydrophobicity to elute compounds. |

| Flow Rate | 1.0 mL/min | Maintains consistent elution and pressure. |

| Detection | UV Absorbance at 210 nm | Detects the peptide bond. |

| Column Temp. | 30-35 °C | Ensures reproducible retention times. nih.gov |

Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for the separation and analysis of highly polar compounds like this compound that are poorly retained in reversed-phase chromatography. researchgate.net HILIC utilizes a polar stationary phase (such as bare silica or a phase bonded with amide or zwitterionic functional groups) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile. chromatographyonline.commerckmillipore.com

In HILIC, a water-rich layer is adsorbed onto the surface of the polar stationary phase. Polar analytes like this compound can partition into this aqueous layer and are retained. nih.gov Elution is achieved by increasing the concentration of water in the mobile phase, which increases the mobile phase's polarity and displaces the analyte from the stationary phase. hplc.eu This technique often provides better retention and selectivity for polar peptides compared to RP-HPLC. researchgate.net HILIC is also highly compatible with mass spectrometry detection due to the high organic content of the mobile phase, which facilitates efficient spray ionization. hplc.eu

Table 2: Typical HILIC Conditions for Polar Peptide Separation

| Parameter | Condition | Rationale |

| Stationary Phase | Zwitterionic (e.g., SeQuant® ZIC®-HILIC) or Amide | Provides a hydrophilic surface for retention of polar analytes. |

| Mobile Phase A | Acetonitrile with 0.1% Formic Acid | High organic content promotes partitioning and retention. |

| Mobile Phase B | Water with 0.1% Formic Acid | The "strong solvent" that elutes the analyte. |

| Gradient | 95% to 60% Mobile Phase A over 25 minutes | Decreasing organic content increases mobile phase polarity for elution. |

| Flow Rate | 0.3 - 0.5 mL/min | Standard flow for analytical HILIC columns. |

| Detection | UV (210 nm) or Mass Spectrometry (ESI-MS) | MS provides high sensitivity and mass identification. |

| Column Temp. | 30 °C | Ensures method stability and reproducibility. jocpr.com |

Spectroscopic and Mass Spectrometric Techniques

Beyond separation and quantification, a deeper understanding of this compound's properties, including its structure and interactions, requires more advanced spectroscopic and spectrometric methods.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a powerful technique for analyzing biomolecules, including peptides and their complexes. duke.edu It is particularly useful for studying the association of peptides with metal ions. The histidine residue in this compound contains an imidazole (B134444) ring, which is a well-known coordination site for various metal ions such as zinc (Zn²⁺), copper (Cu²⁺), and nickel (Ni²⁺). researchgate.netnih.gov

In a typical experiment, a solution of this compound is mixed with a solution of a metal salt and a suitable MALDI matrix. The mixture is spotted onto a target plate and allowed to crystallize. A laser is then fired at the spot, causing the matrix to absorb the energy and desorb, carrying the ionized peptide into the gas phase. The mass-to-charge ratio (m/z) of the ions is then measured by their time of flight to a detector. The formation of a peptide-metal ion complex is directly observed as a new peak in the mass spectrum, with an m/z value corresponding to the mass of the peptide plus the mass of the bound metal ion(s), minus the mass of any displaced protons. This allows for the stoichiometric analysis of the binding interaction. nih.gov

Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of peptides and proteins in solution. nih.gov The method is based on the differential absorption of left and right circularly polarized light by chiral molecules. The peptide bond is a primary chromophore that gives rise to characteristic CD signals in the far-UV region (190-250 nm). nih.gov

For a short dipeptide like this compound, it is unlikely to form stable, ordered secondary structures such as α-helices or β-sheets. Instead, it is expected to exist predominantly in a disordered or random coil conformation in an aqueous solution. A random coil structure typically produces a CD spectrum characterized by a single, strong negative band below 200 nm. nih.gov While CD is more commonly applied to larger polypeptides to quantify helical or sheet content, its application to this compound would serve to confirm the absence of ordered structure and could be used to monitor conformational changes upon binding to a target molecule or changes in the solvent environment. tandfonline.com

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time biomolecular interactions. bioradiations.com It provides quantitative information on the kinetics (association and dissociation rates) and affinity of a binding event. nih.gov

To study the binding kinetics of this compound, one of the interacting partners (the "ligand") is immobilized on the surface of a sensor chip, while the other partner (the "analyte," in this case, this compound) is flowed over the surface in a solution. youtube.com Binding between the analyte and the ligand causes a change in the refractive index at the sensor surface, which is detected in real-time and plotted as a sensorgram (response units versus time).

The sensorgram shows an association phase when the analyte is injected and a dissociation phase when the injection is replaced with a buffer flow. youtube.com By fitting these curves to kinetic models, the association rate constant (kₐ) and the dissociation rate constant (kₔ) can be determined. The equilibrium dissociation constant (Kₗ), a measure of binding affinity, is then calculated as the ratio of kₔ to kₐ. This technique is invaluable for characterizing the specific interactions of this compound with biological targets such as receptors or enzymes.

Table 3: Example Kinetic Data from an SPR Experiment

| Interaction Partner (Ligand) | Analyte | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₔ) (s⁻¹) | Affinity (Kₗ) (M) |

| Target Protein X | This compound | 1.5 x 10⁴ | 3.2 x 10⁻³ | 2.1 x 10⁻⁷ |

| Control Protein Y | This compound | No Binding | No Binding | No Binding |

Method Development for Stereoisomer Differentiation (e.g., D- vs L-Histidine)

The differentiation of this compound stereoisomers necessitates the use of chiral separation techniques. These methods are designed to distinguish between enantiomers and diastereomers based on their unique interactions with a chiral environment. The primary analytical methodologies employed for this purpose include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), often coupled with Mass Spectrometry (MS) for definitive identification.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation of stereoisomers. The two main approaches for resolving the stereoisomers of this compound are direct and indirect separation.

Direct Chiral HPLC: This method utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. For dipeptides like this compound, which contains basic amino acid residues, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have shown considerable success in separating underivatized amino acid and peptide enantiomers. sigmaaldrich.com The separation mechanism involves a combination of interactions, including hydrogen bonding, ionic interactions, and steric hindrance, between the analytes and the chiral selector. The mobile phase composition, including the type and concentration of organic modifier and the pH, is a critical parameter that must be optimized to achieve baseline resolution.

Indirect Chiral HPLC: This approach involves the derivatization of the this compound stereoisomers with a chiral derivatizing agent to form diastereomers. These diastereomeric pairs have different physicochemical properties and can be separated on a standard achiral stationary phase, such as a C18 column. Reagents like N-ethoxycarbonylvaline can be used to react with the amino groups of the dipeptide, creating diastereomeric N-ethoxycarbonyldipeptides that are resolvable by reversed-phase HPLC. researchgate.net

| Stereoisomer | Retention Time (min) | Resolution (Rs) |

| L-Leu-L-Trp | 6.5 | - |

| D-Leu-D-Trp | 9.0 | 7.76 |

| D-Leu-L-Trp | 12.0 | 8.05 |

| L-Leu-D-Trp | 14.3 | 7.19 |

Note: Data presented is for the stereoisomers of Leucyl-Tryptophan on an AmyCoat-RP column and serves as an illustrative example of dipeptide stereoisomer separation.

Gas Chromatography (GC)

Gas chromatography is another powerful technique for chiral separations, particularly when coupled with mass spectrometry (GC-MS). However, due to the low volatility of dipeptides, a derivatization step is mandatory to convert this compound into a more volatile and thermally stable compound. This typically involves a two-step process of esterification of the carboxyl group followed by acylation of the amino and imidazole groups.

Chiral separation is then achieved using a capillary column coated with a chiral stationary phase, such as Chirasil-L-Val. The derivatized stereoisomers will exhibit different retention times on the chiral column, allowing for their separation and subsequent identification by MS. The choice of derivatizing agent and the GC temperature program are critical for achieving optimal separation.

The following table provides an example of the resolution of derivatized amino acid enantiomers using GC, which demonstrates the capability of this technique for chiral analysis.

| Amino Acid Enantiomer | Resolution (Rs) on Chirasil-Dex |

| D,L-Alanine | 1.8 |

| D,L-Valine | 2.1 |

| D,L-Leucine | 2.5 |

| D,L-Isoleucine | 2.3 |

| D,L-Proline | 1.9 |

| D,L-Phenylalanine | 2.0 |

| D,L-Aspartic Acid | 1.7 |

| D,L-Glutamic Acid | 1.9 |

Note: This table illustrates the resolution of various amino acid enantiomers after derivatization, indicating the potential for separating the constituent amino acids of this compound.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers high separation efficiency and requires only minute sample volumes, making it an attractive technique for the analysis of peptide stereoisomers. In CE, separation is based on the differential migration of charged molecules in an electric field. To achieve chiral separation of this compound stereoisomers, a chiral selector is added to the background electrolyte (BGE).

Cyclodextrins and their derivatives are commonly used chiral selectors in CE. They form transient inclusion complexes with the analyte stereoisomers, and the differences in the stability of these complexes lead to different electrophoretic mobilities and, consequently, separation. The type and concentration of the cyclodextrin, the pH of the BGE, and the applied voltage are all crucial parameters that need to be optimized for successful resolution.

The table below shows representative data for the chiral separation of amino acid enantiomers using capillary electrophoresis, highlighting the high-resolution capabilities of this technique.

| Amino Acid Enantiomer Pair | Resolution (Rs) |

| D/L-Alanine | 16.5 |

| D/L-Aspartic Acid | 15.9 |

| D/L-Glutamic Acid | 14.9 |

| D/L-Histidine | Not specified |

| D/L-Leucine | 12.1 |

| D/L-Serine | 11.2 |

| D/L-Valine | 7.8 |

Note: This data demonstrates the high-resolution separation of various amino acid enantiomers using capillary electrophoresis with cyclodextrin-based chiral selectors.

Mass Spectrometry (MS) in Stereoisomer Differentiation

While mass spectrometry itself does not inherently differentiate between stereoisomers as they have the same mass-to-charge ratio, it is an indispensable tool when coupled with a chiral separation technique (LC-MS, GC-MS, CE-MS) for the positive identification of the separated isomers. Furthermore, advanced MS techniques, such as tandem mass spectrometry (MS/MS), can provide structural information that may aid in differentiation. Although the fragmentation patterns of stereoisomers are often very similar, subtle differences in the relative abundances of fragment ions can sometimes be observed, which can be used for characterization when combined with authentic standards.

Emerging Research Avenues for Arginyl Histidine Derivatives

Bio-inspired Design of Novel Peptides

Nature frequently utilizes peptides rich in specific amino acids like arginine and histidine for various biological roles, particularly in host defense. mdpi.combiorxiv.org Inspired by this, scientists are systematically designing novel peptides by incorporating or modulating the Arginyl-Histidine content to enhance therapeutic potential, such as in antimicrobial and anticancer agents or for gene delivery.

A key strategy involves the substitution of other amino acids with arginine or histidine in existing peptide frameworks. For instance, in the development of antimicrobial peptides (AMPs), strategic substitutions can fine-tune the balance between efficacy and cytotoxicity. frontiersin.org A study on the frog-derived AMP, brevinin-1pl, demonstrated that substituting lysine (B10760008) residues with histidine (creating brevinin-1pl-3H) resulted in a peptide with potent antifungal activity and significantly reduced hemolytic activity, indicating improved selectivity. frontiersin.orgfrontiersin.org Conversely, substitutions with arginine tended to enhance activity against Gram-positive bacteria but also increased hemolytic activity. frontiersin.org This highlights the distinct roles these two basic amino acids play; arginine provides strong, constant electrostatic attraction to negatively charged microbial membranes, while histidine's charge is pH-dependent, which can be advantageous in the acidic microenvironments often associated with infection or tumors. frontiersin.orgnih.gov

Another bio-inspired application is in the design of cell-penetrating peptides (CPPs) for gene therapy. The RALA peptide, known for its gene delivery capabilities, was used as a model to create a series of peptides called HALA by systematically replacing arginine residues with histidine. mdpi.com This modulation of the arginine-to-histidine ratio was found to be a highly effective method for developing superior CPPs. The derivative HALA2, which featured two histidine replacements at the C-terminal, demonstrated a remarkable ability to condense nucleic acid cargo and exhibited significantly higher gene transfection efficacy compared to the original RALA peptide, without notable cytotoxicity. mdpi.com This success is attributed to histidine's role in facilitating endosomal escape, a critical barrier in gene delivery. mdpi.com

The design of such peptides often involves a multi-parameter optimization, considering factors like net charge, hydrophobicity, and structural conformation. Research has shown that even subtle changes, such as replacing a single N-terminal arginine with histidine in a tryptophan- and arginine-rich peptide, can modulate membrane binding and lower cytotoxicity while retaining good antimicrobial efficacy against strains like S. aureus. researchgate.net

Table 1: Examples of Bio-inspired Peptides with this compound Modifications

| Original Peptide/Motif | Derivative | Modification Strategy | Key Research Finding |

|---|---|---|---|

| Brevinin-1pl | Brevinin-1pl-3H | Substitution of lysine with histidine. frontiersin.orgfrontiersin.org | Showed diminished activity against some bacteria but reduced hemolysis, indicating improved selectivity and potential for dermatological applications. frontiersin.orgfrontiersin.org |

| RALA | HALA2 | Strategic replacement of arginine with histidine at the C-terminal. mdpi.com | Demonstrated superior transfection efficacy for both plasmid DNA and siRNA, enhancing potential as a gene delivery platform. mdpi.com |

| Arginine-Tryptophan Rich Peptide (RRWWRWWRR) | P6 (HRWWRWWRR) | Replacement of the N-terminal arginine with histidine. researchgate.net | Proved to have good antimicrobial efficiency against both Gram-negative and Gram-positive bacterial strains, including MRSA. researchgate.net |

Integration of this compound Motifs in Functional Biomaterials

The unique chemical properties of arginine and histidine make their combination an ideal motif for the construction of advanced, functional biomaterials. researchgate.net These materials are designed to interact with biological systems in a specific, controlled manner, often responding to environmental cues. The self-assembly of peptides containing histidine is a critical process in biology, and this principle is now being applied artificially to create sophisticated materials. researchgate.net

Histidine's imidazole (B134444) side chain is particularly versatile. It can act as a pH sensor, becoming protonated and positively charged in acidic conditions, and can coordinate with metal ions. frontiersin.orgresearchgate.net This allows for the creation of "smart" biomaterials that can change their structure or function in response to pH fluctuations or the presence of specific metals. Arginine's role complements this by providing strong, pH-independent hydrogen bonding and electrostatic interactions through its guanidinium (B1211019) group. mdpi.com

This combined functionality is being explored in several areas. For example, this compound motifs can be incorporated into hydrogels or nanoparticle surfaces. Such biomaterials could be designed for targeted drug delivery, releasing a therapeutic payload in the acidic environment of a tumor or an infection site due to the protonation of the histidine residues, which could trigger a conformational change or disassembly of the material. researchgate.net The presence of arginine can ensure strong initial binding to negatively charged cell surfaces. frontiersin.org

Furthermore, the ability of histidine to chelate metal ions is being leveraged to create biomaterials for biosensing or enzymatic applications. researchgate.net By integrating this compound motifs onto surfaces or into scaffolds, researchers can create electrochemically active sites that specifically bind to target molecules, enhancing the sensitivity of detection systems. researchgate.net The structural and functional properties of proteins are dictated by their amino acid sequences, and by strategically placing arginine and histidine residues, it is possible to engineer biomaterials with tunable mechanical properties, stimuli-responsiveness, and specific biological activities for applications ranging from tissue regeneration to functional food packaging. rsc.org

Q & A

Q. Q1. What experimental protocols are recommended for synthesizing and purifying arginyl-histidine to ensure reproducibility?

Methodological Answer:

- Synthesis : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. Monitor coupling efficiency via Kaiser tests or HPLC .

- Purification : Employ reverse-phase HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile). Validate purity (>95%) using analytical HPLC and mass spectrometry (MS) .

- Characterization : Provide NMR (1H, 13C), high-resolution MS, and elemental analysis for novel compounds. For known compounds, cite prior literature with identical characterization .

Q. Q2. How can researchers ensure the stability of this compound in aqueous solutions for in vitro studies?

Methodological Answer:

- Stability Testing : Conduct accelerated degradation studies under varying pH (3–9), temperatures (4°C–40°C), and ionic strengths. Use HPLC to quantify degradation products (e.g., free histidine or arginine) .

- Buffer Selection : Phosphate-buffered saline (PBS, pH 7.4) is recommended for short-term stability. For long-term storage, lyophilize and store at -80°C .

Advanced Research: Functional and Mechanistic Studies

Q. Q3. What strategies are effective for resolving contradictions in this compound’s reported bioactivity across studies?

Methodological Answer:

- Data Triangulation : Compare studies using identical purity thresholds (>95%), solvent systems, and cell lines/animal models. Replicate experiments under controlled conditions .

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to account for variability in dose-response curves or assay methodologies .

- Mechanistic Validation : Use knockout models (e.g., CRISPR/Cas9) or competitive inhibitors to confirm target specificity .

Q. Q4. How should researchers design experiments to investigate this compound’s role in modulating enzyme activity?

Methodological Answer:

- Kinetic Assays : Perform Michaelis-Menten kinetics with varying substrate/enzyme concentrations. Include controls with histidine/arginine alone to rule out nonspecific effects .

- Structural Analysis : Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to identify binding sites. Validate with mutagenesis studies .

- Data Reporting : Follow NIH guidelines for preclinical research, including detailed descriptions of replicates, error bars, and statistical tests .

Method Development and Validation

Q. Q5. What analytical methods are most robust for quantifying this compound in complex biological matrices?

Methodological Answer:

- LC-MS/MS : Optimize ionization parameters (ESI+ mode) and use deuterated internal standards (e.g., L-histidine-d3) to correct for matrix effects .

- Sample Preparation : Deproteinize with acetonitrile (3:1 v/v), centrifuge, and filter (0.22 µm) to reduce interference .